molecular formula C9H7BrFIO2 B12987617 Ethyl 4-bromo-2-fluoro-6-iodobenzoate

Ethyl 4-bromo-2-fluoro-6-iodobenzoate

Cat. No.: B12987617
M. Wt: 372.96 g/mol
InChI Key: KMMAHFDHDPRWLQ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-fluoro-6-iodobenzoate is a halogenated aromatic ester characterized by a benzoate backbone substituted with bromine (Br), fluorine (F), and iodine (I) at positions 4, 2, and 6, respectively. The ethyl ester group enhances lipophilicity, making it suitable for applications in medicinal chemistry, agrochemical synthesis, and materials science. The presence of three distinct halogens introduces unique electronic and steric effects: fluorine’s high electronegativity influences electron distribution, while bromine and iodine contribute to steric bulk and polarizability. This compound’s structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (often refined using programs like SHELXL ), to resolve its conformation and intermolecular interactions.

Properties

IUPAC Name

ethyl 4-bromo-2-fluoro-6-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFIO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMAHFDHDPRWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1I)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-fluoro-6-iodobenzoate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-fluoro-6-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-bromo-2-fluoro-6-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Research on its derivatives has shown potential in developing pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-fluoro-6-iodobenzoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups (bromine, fluorine, iodine) on the benzene ring makes it highly reactive in substitution and coupling reactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects :

  • Fluorine vs. For example, ethyl 4-bromo-2-chloro-6-iodobenzoate would exhibit reduced electron-withdrawing effects compared to the fluoro analog, impacting its stability in acidic conditions.
  • Iodine vs. Bromine/Chlorine : Iodine’s larger atomic radius increases steric hindrance, which may reduce crystallinity or solubility in polar solvents. Ethyl 4-bromo-2-fluoro-6-chlorobenzoate would likely have a lower molecular weight and higher solubility in ethyl acetate compared to the iodinated compound, as observed in partitioning studies of halogenated analogs .

Physicochemical Properties

Key properties influenced by halogen substitution include:

Compound Name Melting Point (°C) Log P Solubility in Ethyl Acetate Reactivity in Suzuki Coupling
Ethyl 4-bromo-2-fluoro-6-iodobenzoate 152–154* 3.8* Moderate High (due to iodine)
Ethyl 2,4,6-triiodobenzoate 167–169 4.2 Low Moderate
Ethyl 4-chloro-2-fluoro-6-bromobenzoate 138–140 3.1 High High (due to bromine)

*Estimated based on analogous structures.

  • Solubility Trends : Higher halogen content correlates with reduced solubility in ethyl acetate, as seen in K-values of other halogenated compounds .
  • Thermal Stability : Iodine’s weak C–I bond makes this compound less thermally stable than its chloro- or bromo-dominated counterparts.

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